molecular formula C26H24ClNO4S B2631109 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-83-9

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2631109
CAS No.: 866844-83-9
M. Wt: 481.99
InChI Key: RFFJCPLXXLCQRQ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in key biological processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-20(27)13-18)24-12-9-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJCPLXXLCQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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